molecular formula C8H5ClN2S B15356938 5-Chloro-2-(thiazol-5-yl)pyridine

5-Chloro-2-(thiazol-5-yl)pyridine

Cat. No.: B15356938
M. Wt: 196.66 g/mol
InChI Key: GUWPZGSHHGROHS-UHFFFAOYSA-N
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Description

5-Chloro-2-(thiazol-5-yl)pyridine is a versatile heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This scaffold combines pyridine and thiazole rings, which are privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules . Compounds featuring a pyridine-thiazole core have demonstrated a broad spectrum of biological activities, making them valuable templates in drug discovery . Researchers are particularly interested in such hybrids for developing novel anticancer agents. Some pyridine-thiazole hybrids have shown potent and selective cytotoxic activity against various human tumor cell lines, including leukemia, with mechanisms of action that may involve inducing genetic instability . Additionally, this chemical scaffold holds promise in the design of new antibacterial agents to address the growing challenge of antimicrobial resistance . The structural motif is also found in investigations for other therapeutic areas, such as the development of non-amidine factor Xa inhibitors, which are relevant in anticoagulant therapy . The chlorine atom on the pyridine ring offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

IUPAC Name

5-(5-chloropyridin-2-yl)-1,3-thiazole

InChI

InChI=1S/C8H5ClN2S/c9-6-1-2-7(11-3-6)8-4-10-5-12-8/h1-5H

InChI Key

GUWPZGSHHGROHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=CN=CS2

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Thiazol 5 Yl Pyridine and Derivatives

Functionalization at Specific Positions

The functionalization of the 5-Chloro-2-(thiazol-5-yl)pyridine scaffold is a key aspect of its chemistry, allowing for the introduction of diverse substituents to modulate its properties. This is typically achieved through modern synthetic methods such as directed C-H activation and cross-coupling reactions, which offer high regioselectivity.

The pyridine (B92270) ring, being electron-deficient, presents distinct reactivity at its various positions. While the C2 and C4 positions are inherently electrophilic, functionalization at the C3 and C5 positions often requires more sophisticated strategies. digitellinc.com The presence of the chloro-substituent at C5 and the thiazole (B1198619) at C2 in the parent molecule already sets a specific substitution pattern, but further modifications are often desired.

Functionalization of the Pyridine Ring:

C4-Position: Direct C-H functionalization at the C4-position of pyridines, historically a challenge, can be achieved using methods like Minisci-type reactions. Recent advancements have introduced blocking groups that enable precise C4-alkylation. chemrxiv.org

C3-Position: The C3 position is less reactive towards electrophilic substitution. digitellinc.com Strategies such as temporary dearomatization can render the C3 position nucleophilic, allowing for the introduction of various electrophiles. digitellinc.com Rhodium-catalyzed C-H amidation has also been reported for functionalizing pyridines, with regioselectivity influenced by substituents on the ring. acs.org

C6-Position: The C6-position, adjacent to the nitrogen atom, can be functionalized through directed metalation or C-H activation protocols.

Functionalization of the Thiazole Ring:

The thiazole ring also offers sites for functionalization. The reactivity of its C-H bonds can be exploited for direct arylation and other coupling reactions.

C2-Position: While the parent compound is already substituted at the thiazole C2-position (if viewed from the pyridine connection point as C5), in related thiazole syntheses, the C2-position is a common site for C-H arylation using palladium/copper catalyst systems. chemrxiv.org

C4-Position: The C4-position of the thiazole ring can be targeted for functionalization. For instance, sequential Pd-catalyzed regioselective C-H alkenylation allows for the introduction of substituents at the C4-position of thiazole derivatives. digitellinc.com

C5-Position: The C5-position of a thiazole ring is amenable to direct C-H bond (hetero)arylation catalyzed by palladium-N-heterocyclic carbene (Pd-NHC) complexes under aerobic conditions. rsc.org

The table below summarizes representative functionalization reactions applicable to the pyridine-thiazole scaffold.

PositionReaction TypeReagents/CatalystProduct Type
Pyridine C4Minisci-type AlkylationAgNO₃, (NH₄)₂S₂O₈, R-COOH4-Alkyl-pyridines
Pyridine C3C-H AmidationRh(III) catalyst, Dioxazolone3-Amino-pyridines acs.org
Pyridine C3C-H AllenylationIr(I)/(P,olefin) complex3-Allenylic-pyridines digitellinc.com
Thiazole C5Direct C-H ArylationPd-NHC complex, Aryl Bromide5-Aryl-thiazoles rsc.org
Thiazole C4/C5C-H AlkenylationPd-catalyst, AlkenesAlkenylated Thiazoles digitellinc.com

Stereoselective Synthesis Approaches

While this compound itself is an achiral molecule, many of its derivatives, particularly those developed for biological applications, possess stereogenic centers. The stereoselective synthesis of these derivatives is crucial as different enantiomers or diastereomers can exhibit vastly different biological activities. Methodologies for achieving stereocontrol generally focus on two areas: the creation of chiral centers on the heterocyclic rings or the generation of axial chirality in sterically hindered biaryl systems.

Introduction of Chiral Centers:

The enantioselective functionalization of the pyridine ring is an emerging area of research. These methods introduce chirality directly onto the heterocyclic core.

Enantioselective C3-Functionalization: A notable development is the iridium-catalyzed enantioselective C3-allenylation of pyridines. digitellinc.com This method proceeds through a temporary dearomatization strategy, where an Ir(I) complex with a chiral (P,olefin) ligand catalyzes the reaction, yielding C3-allenylic pyridines with excellent enantioselectivity. digitellinc.com

Enantioselective N-Oxidation: The nitrogen atom of the pyridine ring can be a handle for introducing chirality. Catalytic, enantioselective N-oxidation of substituted pyridines using aspartic-acid-containing peptides as catalysts has been described. nih.gov This creates chiral pyridine N-oxides, which can be valuable intermediates for further stereospecific transformations. nih.gov

Atroposelective Synthesis (Axial Chirality):

The bond connecting the pyridine and thiazole rings can become a stereogenic axis if rotation around it is sufficiently restricted by bulky substituents at the positions ortho to the connecting bond (i.e., the C6 position of the pyridine and/or the C4 position of the thiazole). This phenomenon, known as atropisomerism, gives rise to axially chiral biaryl compounds.

The asymmetric synthesis of axially chiral biaryls is a well-established field, with several key strategies. nih.gov

Chiral Auxiliary-Mediated Coupling: One approach involves using a chiral auxiliary attached to one of the heterocyclic rings to direct the stereochemical outcome of a cross-coupling reaction that forms the biaryl bond. nih.gov After the coupling, the auxiliary is removed to yield the enantiomerically enriched product. nih.gov

Catalytic Asymmetric Cross-Coupling: More advanced methods employ chiral catalysts, often based on transition metals like palladium or nickel with chiral ligands, to directly catalyze the enantioselective formation of the C-C bond between the two aromatic rings. nih.govnih.gov

The following table summarizes key concepts in the stereoselective synthesis of pyridine-thiazole derivatives.

Stereochemical GoalSynthetic ApproachCatalyst/Reagent TypeExample Transformation
Chiral Center at C3Enantioselective C-H FunctionalizationChiral Iridium(I) complexC3-Allenylation of Pyridine digitellinc.com
Chiral NitrogenEnantioselective N-OxidationChiral Peptide CatalystPyridine to Chiral Pyridine N-Oxide nih.gov
Axial ChiralityAuxiliary-Directed CouplingChiral Oxazoline AuxiliaryUllmann or Suzuki Coupling nih.gov
Axial ChiralityCatalytic Asymmetric CouplingChiral Pd/Ni CatalystSuzuki or Negishi Coupling nih.gov

Pharmacological Characterization and Biological Activities Pre Clinical

In Vitro Biological Activity Studies

In vitro studies are fundamental to understanding the preliminary pharmacological profile of a compound. These assays can determine a compound's potential to affect cellular processes and interact with biological targets. Despite the relevance of such studies, specific data for 5-Chloro-2-(thiazol-5-yl)pyridine is not available in the reviewed literature.

Cellular Proliferation Assays

Cellular proliferation assays are crucial for identifying the cytotoxic or anti-proliferative effects of a compound, particularly in the context of cancer research. These assays measure the ability of a compound to inhibit the growth of various cell lines.

Data Table: Cellular Proliferation Assays for this compound

Cell Line Assay Type IC50 / % Inhibition Reference

No published studies were identified that evaluated the effect of this compound on cellular proliferation.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine if a compound can selectively block the activity of specific enzymes that are implicated in disease pathways.

Data Table: Enzyme Inhibition Assays for this compound

Target Enzyme Assay Type IC50 / % Inhibition Reference

There are no available data from studies investigating the inhibitory effects of this compound on any specific enzymes.

Receptor Binding Studies

Receptor binding assays assess the affinity and selectivity of a compound for various biological receptors, providing insight into its potential mechanism of action.

Data Table: Receptor Binding Studies for this compound

Receptor Target Assay Type Ki / IC50 Reference

No receptor binding studies for this compound have been reported in the scientific literature.

Cell-based Mechanistic Assays

Cell-based mechanistic assays are designed to elucidate the specific cellular pathways through which a compound exerts its effects.

Data Table: Cell-based Mechanistic Assays for this compound

Assay Type Cell Line Observed Effect Reference

Information regarding cell-based mechanistic studies for this compound is not publicly available.

In Vivo Efficacy in Animal Models

In vivo studies in animal models are a critical step in pre-clinical research to evaluate the therapeutic potential and efficacy of a compound in a living organism.

Efficacy in Disease Models (e.g., Cancer Xenograft Models)

Cancer xenograft models, where human cancer cells are implanted into immunocompromised animals, are commonly used to assess the anti-tumor efficacy of novel compounds.

Data Table: Efficacy of this compound in Animal Models

Disease Model Animal Species Outcome Reference

No in vivo efficacy studies, including those using cancer xenograft models, have been published for this compound.

Evaluation of Target Engagement in Animal Models

An exhaustive search of scientific literature and preclinical study databases did not yield specific data on the evaluation of target engagement for the compound this compound in animal models. While research exists for structurally related molecules containing pyridine (B92270) and thiazole (B1198619) moieties, information focusing solely on the in vivo target interaction of this compound is not publicly available.

Therefore, no detailed research findings or data tables on the in vivo target engagement of this specific compound can be provided at this time.

Molecular Mechanisms of Action

Protein Kinase Inhibition

The thiazole-pyridine core is a privileged scaffold for developing inhibitors of protein kinases, which are critical regulators of cellular processes. Derivatives have shown potent activity against several kinase families.

Derivatives based on the closely related 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). acs.orgacs.orgnih.gov These enzymes are central to regulating the cell cycle and gene transcription. nih.gov Inhibition of CDKs, particularly CDK2 and CDK9, is a validated strategy in cancer therapy. acs.orgnih.gov

Research has led to the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine compounds with low nanomolar inhibitory constants (Kᵢ) against CDK2. acs.orgnih.gov Further studies on 5-substituted derivatives of this scaffold revealed potent dual inhibitory activity against both CDK2 and CDK9. acs.orgnih.gov For instance, compound 12u (structure not specified in source) was found to be a highly selective CDK9 inhibitor with an IC₅₀ of 7 nM, demonstrating over 80-fold selectivity against CDK2. nih.gov The antiproliferative and pro-apoptotic effects of these compounds are consistent with the inhibition of cellular CDK2 and CDK9. acs.org The binding of these inhibitors is independent of the C-terminal tail region of CDK9, and their selectivity for CDK9 over CDK2 is attributed to the relative malleability of the CDK9 active site. nih.gov

Compound SeriesTarget KinaseInhibitory PotencyReference
2-Anilino-4-(thiazol-5-yl)pyrimidinesCDK2Low nM Kᵢ values acs.orgnih.govresearchgate.net
5-Substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines (e.g., Compound Ia)CDK1, CDK2, CDK9Kᵢ values from 1 to 6 nM acs.org
Compound 12u (a 4-thiazol-2-anilinopyrimidine derivative)CDK9IC₅₀ = 7 nM nih.gov
SNS-032 (a thiazole-based inhibitor)CDK2IC₅₀ = 48 nM nih.gov

The versatility of the thiazole-pyridine and related heterocyclic scaffolds extends to other important kinase targets implicated in cancer and other diseases.

c-Met: The c-Met receptor tyrosine kinase is a key driver of tumorigenesis and metastasis. nih.govmdpi.comwikipedia.org Pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit strong inhibitory activity against c-Met kinase, with IC₅₀ values in the nanomolar range. nih.govrsc.org For example, compounds 5a and 5b (pyrazolo[3,4-b]pyridine derivatives) displayed potent c-Met inhibition with IC₅₀ values of 4.27 nM and 7.95 nM, respectively. rsc.org These inhibitors are typically ATP-competitive, binding to the kinase's hinge region. nih.gov

CLK1: The cdc2-like kinases (CLKs), including CLK1, are dual-specificity kinases involved in regulating gene splicing. nih.govnih.gov They are considered promising drug targets for various diseases. nih.gov While direct inhibition by a 5-chloro-2-(thiazol-5-yl)pyridine derivative is not documented, related benzobisthiazole scaffolds have been identified as potent inhibitors of the CLK family. nih.govnih.govacs.orgacs.org One such compound, 3A5 , was the most potent inhibitor identified in a screen, with an IC₅₀ of 51 nM against CLK1. nih.gov

PI3Kα: The Phosphoinositide 3-kinase alpha (PI3Kα) is a central node in a signaling pathway that regulates cell growth and survival. nih.gov Thiazolidinedione-based compounds have been investigated as PI3Kα inhibitors. nih.gov Additionally, pyridopyrimidinones have been discovered as selective inhibitors of the H1047R mutant of PI3Kα, highlighting the utility of the pyridine (B92270) moiety in targeting this kinase. nih.gov

B-Raf: The B-Raf kinase is a component of the MAPK signaling pathway, and its mutation is a driver in many cancers, including melanoma. sci-hub.se Imidazo[4,5-b]pyridines, which are structurally related to the core compound, have been developed as potent inhibitors of B-Raf kinase. sci-hub.senih.govnih.gov These compounds bind to a specific conformation of B-Raf (DFG-in, αC-helix out), which confers significant kinase selectivity. nih.gov Optimization of this scaffold led to inhibitors with excellent enzymatic and cellular potency. sci-hub.senih.gov

Compound Series/ScaffoldTarget KinaseInhibitory Potency (IC₅₀)Reference
Pyrazolo[3,4-b]pyridine derivatives (5a, 5b)c-Met4.27 nM, 7.95 nM rsc.org
Benzobisthiazole (Compound 3A5)CLK151 nM nih.gov
Imidazo[4,5-b]pyridines (Compound 23)B-RafExcellent enzyme/cell potency sci-hub.senih.gov
Pyridopyrimidinones (Compound 17)PI3Kα (H1047R mutant)High selectivity over wild-type nih.gov

Modulation of Transcriptional Processes

A primary consequence of CDK9 inhibition is the modulation of transcriptional processes. acs.org CDK9 is the kinase subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, an event that is crucial for the transition from abortive to productive transcription elongation. By inhibiting CDK9, thiazole-pyrimidine derivatives suppress this phosphorylation event. acs.org This leads to the downregulation of transcription, particularly of genes with short-lived mRNA transcripts, many of which encode anti-apoptotic proteins like Mcl-1. acs.orgnih.gov The reduction in these survival proteins re-establishes the potential for apoptosis in cancer cells. nih.gov

DNA Interaction and Genetic Instability Induction

Certain pyridine-thiazole hybrid molecules have been shown to interact directly with DNA. nih.govnih.govresearchgate.net Studies using salmon sperm DNA indicated that some derivatives interact more strongly with single-stranded DNA (ssDNA) than with double-stranded DNA (dsDNA). nih.gov The ability of these compounds to affect the nativity of DNA and cause changes in nuclear morphology suggests a mechanism involving the induction of genetic instability. nih.gov This is further supported by findings that the cytotoxicity of some pyridine-thiazole derivatives is significantly reduced when cancer cells are pre-incubated with an inhibitor of PARP1, an enzyme critical for DNA repair. nih.gov This link suggests that the compounds may cause DNA damage that, when combined with the inhibition of repair pathways, leads to cell death. nih.govnih.gov

Enzyme Inhibition (Non-Kinase)

While not direct inhibitors themselves, the activity of some pyridine-thiazole derivatives is mechanistically linked to Poly(ADP-ribose) polymerase 1 (PARP1). nih.gov PARP1 is a key enzyme in the repair of single-strand DNA breaks. nih.gov Research has shown that pre-treating tumor cells with Fluzaparib, a known PARP1 inhibitor, more than halved the cytotoxic activity of certain novel pyridine-thiazole derivatives. nih.gov This suggests that the efficacy of these compounds relies on a functional PARP1-mediated DNA repair pathway. The compounds likely induce a level of DNA damage that becomes excessively toxic to the cell only when the PARP1 repair mechanism is also compromised, a concept known as synthetic lethality. nih.govnih.gov This mechanism implies that these pyridine-thiazole derivatives act as DNA damaging agents, and their full cytotoxic potential is realized in contexts of DNA repair deficiency or through co-administration with PARP inhibitors. nih.govnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

There is currently no published data to suggest that this compound acts as an inhibitor of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. While the thiazole (B1198619) and pyridine scaffolds are present in some known anti-inflammatory agents that target these enzymes, the specific activity of this compound has not been reported.

Glutathione S-transferase Omega 1 (GSTO1-1) Inhibition

No research was found to indicate that this compound inhibits Glutathione S-transferase Omega 1 (GSTO1-1). GSTO1-1 is an enzyme involved in cellular detoxification processes and has been explored as a target in cancer therapy. However, the effect of this particular compound on GSTO1-1 activity remains uncharacterized in the available literature.

Pyruvate:ferredoxin oxidoreductase (PFOR) Inhibition

The potential for this compound to inhibit Pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for the metabolism of certain anaerobic protozoa, has not been investigated in any published studies.

Interactions with Specific Molecular Targets (General)

A comprehensive search did not yield any studies that have identified specific molecular targets for this compound. While related heterocyclic compounds have been evaluated for their binding affinity to various receptors and enzymes, no such data is available for this specific molecule.

Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle Arrest)

There is no evidence in the scientific literature to suggest that this compound modulates cellular pathways such as apoptosis or cell cycle arrest. Studies on other novel chemical compounds often include assessments of their effects on cell viability and proliferation, but such research has not been published for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Pyridine (B92270) Ring

The pyridine ring of the 5-Chloro-2-(thiazol-5-yl)pyridine scaffold is a key area for modification to modulate biological activity. The nature and position of substituents on this ring can significantly influence the compound's potency and selectivity.

Halogenation, particularly the introduction of a chlorine atom at the 5-position, is a common feature in many active analogues. This substitution can enhance hydrophobic interactions within the target's binding pocket and can also influence the electronic properties of the pyridine ring. For instance, in a series of 5-(pyridin-2-yl)thiazoles developed as transforming growth factor-beta type 1 receptor (ALK5) inhibitors, the presence of a 6-methyl or 6-ethyl group on the pyridine ring, in addition to other substitutions, resulted in potent inhibitors. nih.gov

The introduction of amino groups or other hydrogen-bonding moieties can also play a critical role. For example, in the development of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors based on a 4-(thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine core, the incorporation of ionizable groups like piperazine (B1678402) on the pyridine ring led to compounds with excellent potency and high selectivity. acs.org The absence of a heterocyclic substituent on the pyridine ring was found to be detrimental to CDK4 inhibitory potency. acs.org

Impact of Substituents on Thiazole (B1198619) Ring

The thiazole ring is another critical component of the scaffold where substitutions can dramatically alter biological activity. Modifications at various positions of the thiazole ring have been explored to optimize interactions with specific biological targets.

For instance, in a study of 2-aminothiazole (B372263) inhibitors of cyclin-dependent kinase 5 (cdk5)/p25, substitutions on the thiazole ring were crucial for improving potency and selectivity. nih.gov Similarly, in the design of CDK9 inhibitors, it was suggested that an appropriate functional group at the C4-position of the thiazole moiety might enhance interactions with the gatekeeper region of the kinase. acs.org

The introduction of alkyl, phenyl, amine, or hydroxyl groups can influence the compound's lipophilicity, steric bulk, and hydrogen bonding capacity. For example, in a series of N-(thiazol-2-yl)-benzamide analogs as Zinc-Activated Channel (ZAC) antagonists, the introduction of bulky aromatic or heteroaromatic substituents in the 4- and/or 5-position of the thiazole ring generally led to a loss of activity. nih.gov Conversely, smaller substituents like methyl were tolerated. nih.gov

Role of Linker Groups between Pyridine and Thiazole Moieties

While the core structure of this compound features a direct linkage between the pyridine and thiazole rings, the introduction of linker groups in related analogues has been investigated to explore different spatial arrangements and interactions with biological targets.

In some instances, a linker group, such as an amino or amide bridge, is incorporated between the pyridine and thiazole-containing fragments. For example, in a series of pyridine- and thiazole-based hydrazides, a -C(O)NH- linker was present, and the nature of substituents on an attached phenyl ring significantly influenced the anti-inflammatory activity. acs.orgnih.gov

The length and flexibility of the linker can be critical. In the development of CDK4/6 inhibitors, elongating the linker by inserting a methylene (B1212753) spacer between the pyridine ring and a piperazine moiety did not significantly impact the selectivity or cellular potency of the compounds. acs.org This suggests that for certain targets, a degree of flexibility in the linker is tolerated.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The relative orientation of the pyridine and thiazole rings, as well as the conformation of any substituents, dictates how the molecule fits into the binding site of its target protein.

X-ray crystallography and computational modeling are valuable tools for studying the conformational preferences of these molecules. For example, structural studies of a pyridine-thiazole hybrid molecule revealed a nearly flat conformation in the crystal state, with the 2-pyridylamino group adopting a synperiplanar conformation with respect to the thiazole ring. nih.gov In another study on CDK inhibitors, co-crystal structures revealed that the thiazole C2-amino group formed important interactions with the target protein, influencing the orientation of other parts of the molecule. acs.org

The bioactive conformation, which is the specific three-dimensional arrangement a molecule adopts when it binds to its biological target, may differ from the lowest energy conformation in solution. Understanding these bioactive conformations is crucial for rational drug design.

Influence of Functional Groups on Target Selectivity

The strategic placement of specific functional groups on the this compound scaffold is a key strategy for achieving selectivity for a particular biological target over others. Different targets have unique binding site topographies and electrostatic properties, and tailoring the functional groups of the inhibitor can exploit these differences.

For instance, in the development of CDK inhibitors, modifications to the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold were made to achieve selectivity for CDK4/6 over other CDKs like CDK1, CDK2, CDK7, and CDK9. acs.org The introduction of an ionizable piperazine group on the pyridine ring was a key factor in achieving this selectivity. acs.org

Similarly, in the study of ZAC antagonists, the nature of the substituent on the phenyl ring of N-(thiazol-2-yl)-benzamide analogs was critical for selectivity. A 3-fluorophenyl analog was found to be a selective ZAC antagonist with no significant activity at other related receptors. nih.gov

SAR for Potency and Selectivity against Specific Biological Targets

The structure-activity relationship for derivatives of this compound is highly dependent on the specific biological target being investigated.

Anticancer Agents:

In the context of anticancer drug discovery, derivatives of this scaffold have been explored as inhibitors of various protein kinases. For CDK4/6 inhibitors, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with a piperazine group on the pyridine ring showed excellent potency and selectivity. acs.org For ALK5 inhibitors, 5-(pyridin-2-yl)thiazole derivatives with specific substitutions on both the pyridine and another aromatic ring demonstrated high inhibitory activity. nih.gov

Compound TypeTargetKey SAR Findings
4-(Thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4/6An ionizable piperazine group on the pyridine ring is crucial for potency and selectivity. acs.org
5-(Pyridin-2-yl)thiazolesALK5Substitutions on the pyridine ring (e.g., 6-methyl or 6-ethyl) and another aromatic ring are important for high inhibitory activity. nih.gov
Pyridine-thiazole hybridsPARP1A 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone showed high antiproliferative activity, suggesting the importance of the propenone linker and the fluorophenyl substituent. nih.gov

Antimicrobial Agents:

Derivatives have also been investigated for their antimicrobial properties. In a series of pyridine- and thiazole-based hydrazides, compounds with hydroxyl and methoxy (B1213986) groups on a phenyl ring attached to the hydrazide linker showed enhanced anti-inflammatory and antimicrobial activity. acs.orgnih.gov

Other Targets:

As antagonists of the Zinc-Activated Channel (ZAC), N-(thiazol-2-yl)-benzamide analogs showed that the nature and position of substituents on both the thiazole and phenyl rings were critical for activity. A 3-fluorophenyl analog was identified as a potent and selective antagonist. nih.gov

Compound TypeTargetKey SAR Findings
N-(thiazol-2-yl)-benzamide analogsZACA 3-fluorophenyl substituent on the benzamide (B126) portion and smaller substituents on the thiazole ring are favorable for activity. nih.gov

Computational Chemistry and Cheminformatics in Compound Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Chloro-2-(thiazol-5-yl)pyridine and related compounds, docking studies are instrumental in predicting their interaction with biological targets, such as proteins implicated in cancer pathways.

Ligand-Protein Interaction Predictions

Molecular docking simulations are frequently employed to predict how pyridine-thiazole derivatives, including those structurally similar to this compound, interact with the active sites of target proteins. These predictions are crucial for understanding the compound's potential efficacy and mechanism of action. For instance, studies on analogous pyridine-thiazole hybrids have often focused on their interactions with protein kinases, which are key regulators of cell signaling and are frequently dysregulated in cancer. nih.govnih.gov The predicted binding affinity, often expressed as a docking score or binding energy, helps in ranking potential drug candidates. Lower binding energies typically indicate a more stable and favorable interaction.

In studies of similar pyridine-thiazole compounds, interactions with receptors like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been investigated. nih.gov These studies predict that the thiazole (B1198619) and pyridine (B92270) rings can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the receptor's active site, potentially inhibiting its activity. nih.gov

Binding Mode Analysis

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific binding mode of a ligand within a protein's active site. This analysis reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

For example, in docking studies of various thiazole derivatives, the nitrogen and sulfur atoms of the thiazole ring, along with the nitrogen of the pyridine ring, are often identified as key hydrogen bond acceptors or donors. researchgate.net The aromatic rings can also participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site.

A hypothetical binding mode analysis for this compound, based on studies of similar molecules, might involve the following interactions:

Interaction TypePotential Interacting Groups of this compoundPotential Interacting Amino Acid Residues
Hydrogen BondingPyridine Nitrogen, Thiazole NitrogenAspartate, Glutamate, Serine, Threonine
Hydrophobic InteractionsChlorophenyl group, Thiazole ringLeucine, Valine, Isoleucine, Alanine
Pi-Pi StackingPyridine ring, Thiazole ringPhenylalanine, Tyrosine, Tryptophan, Histidine

This table is a hypothetical representation based on the analysis of similar compounds and is intended for illustrative purposes.

Quantum Chemical Calculations (e.g., DFT, HF methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic structure and geometry of molecules. These methods provide a deeper understanding of a compound's intrinsic properties, which can influence its biological activity.

Geometrical Structure Optimization

Geometrical structure optimization is a fundamental application of quantum chemical calculations. It involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For this compound, this would involve determining the optimal bond lengths, bond angles, and dihedral angles.

Studies on related pyridine-thiazole hybrids have utilized DFT methods, often with the B3LYP functional and a basis set like 6-31G(d,p), to achieve optimized geometries. researchgate.net The resulting structures can then be used for further computational analyses, such as molecular docking, to ensure that the ligand conformation is energetically favorable.

Electronic Structure Analysis

Electronic structure analysis provides insights into the distribution of electrons within a molecule, which is critical for understanding its reactivity and intermolecular interactions. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO might be localized on the electron-rich thiazole ring, while the LUMO could be distributed over the pyridine ring. This distribution influences how the molecule interacts with biological targets. For example, regions of high electron density can act as hydrogen bond acceptors.

ParameterSignificance in Drug Design
HOMO EnergyRelated to the ability to donate electrons.
LUMO EnergyRelated to the ability to accept electrons.
HOMO-LUMO GapIndicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the prediction of intermolecular interactions.

This table provides a general overview of the significance of electronic structure parameters.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can be used to study the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational changes that may occur upon binding.

In the context of this compound, an MD simulation would typically start with the docked complex of the compound and its target protein. The simulation would then track the trajectories of all atoms in the system over a period of nanoseconds or even microseconds. Analysis of these trajectories can reveal:

Stability of the binding pose: Whether the ligand remains in the binding pocket in the orientation predicted by docking.

Flexibility of the ligand and protein: How the conformations of both the ligand and the protein change over time.

Key interactions: The persistence of specific hydrogen bonds or other interactions throughout the simulation.

MD simulations on related heterocyclic compounds have been used to validate docking results and to provide a more realistic picture of the ligand-receptor interactions. researchgate.net These studies often analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

In the context of this compound, a QSAR study would typically involve the synthesis of a series of derivatives with modifications at various positions of the pyridine and thiazole rings. The biological activity of these compounds would be determined through in vitro assays, and this data would then be used to build a QSAR model. The model would correlate the observed activity with a range of calculated molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For instance, a study on thiazole-based pyridines for lung cancer therapy found that specific substitutions on the pyridine ring significantly influenced their anticancer activity. nih.gov While a specific QSAR model for this compound is not publicly available, the principles of QSAR can be illustrated with data from related heterocyclic compounds.

Table 1: Illustrative QSAR Descriptors and Their Potential Impact on the Activity of Thiazole-Pyridine Derivatives

DescriptorTypePotential Impact on ActivityRationale
LogP HydrophobicityOptimal range for cell permeabilityAffects the ability of the compound to cross biological membranes.
Molecular Weight StericMay influence binding pocket accessibilityLarger molecules may not fit into the active site of a target protein.
Topological Polar Surface Area (TPSA) PolarityCorrelates with membrane permeabilityA higher TPSA is often associated with lower cell permeability. nih.gov
Number of Hydrogen Bond Donors/Acceptors ElectronicCrucial for target binding interactionsFormation of hydrogen bonds with amino acid residues in the active site can significantly contribute to binding affinity. nih.gov
Dipole Moment ElectronicInfluences long-range interactions with the targetCan play a role in the initial recognition and orientation of the molecule within the binding site.

It is important to note that the predictive power of a QSAR model is highly dependent on the quality and diversity of the training set of compounds and the statistical methods used for its development and validation.

Virtual Screening and Lead Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can be broadly categorized into ligand-based and structure-based methods.

In the absence of a known 3D structure of the target for this compound, ligand-based virtual screening would be the method of choice. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule, or a pharmacophore model derived from a set of active compounds, is used as a template to search for similar compounds in a database.

Conversely, if the three-dimensional structure of a relevant biological target is known, structure-based virtual screening, primarily through molecular docking, can be employed. This involves computationally predicting the preferred orientation of a ligand when bound to a target protein to form a stable complex. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of compounds.

For example, a study on novel thiazole derivatives incorporating a pyridine moiety utilized molecular docking to examine their potential as DNA gyrase inhibitors. nih.gov The docking scores indicated the potential for these compounds to bind to the active site of the enzyme. nih.gov A similar approach could be applied to this compound to identify potential protein targets and to guide the design of derivatives with improved binding affinity.

Table 2: Illustrative Virtual Screening Hits for a Hypothetical Target of Thiazole-Pyridine Scaffolds

Compound IDScaffoldDocking Score (kcal/mol)Key Predicted Interactions
Lead-1 Thiazole-Pyridine-9.8Hydrogen bond with Serine, Pi-pi stacking with Phenylalanine
Lead-2 Benzothiazole-Pyridine-9.5Hydrogen bond with Aspartate, Hydrophobic interactions
Lead-3 Thiazole-Quinoline-9.2Hydrogen bond with Glutamine, Metal coordination
This compound (Hypothetical) Thiazole-Pyridine-8.5Analysis would predict specific interactions based on its structure

The most promising candidates from virtual screening are then synthesized and subjected to experimental validation to confirm their biological activity, thus serving as lead compounds for further optimization.

ADMET In Silico Modeling

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET modeling allows for the early prediction of these properties, helping to identify potential liabilities and guide the selection of candidates with favorable pharmacokinetic profiles.

For this compound, various computational models can be used to predict its ADMET properties. These models are often built using large datasets of experimentally determined ADMET data and employ machine learning algorithms or rule-based systems.

Absorption: Parameters such as intestinal absorption, oral bioavailability, and blood-brain barrier (BBB) permeability can be predicted. For instance, compliance with Lipinski's Rule of Five is a commonly used filter to assess drug-likeness and predict good oral absorption. nih.gov A study on thiazole-based pyridines demonstrated that the synthesized compounds complied with Lipinski's rule, suggesting favorable drug-like characteristics. nih.gov

Distribution: Predictions of plasma protein binding and volume of distribution help in understanding how the compound will be distributed throughout the body.

Metabolism: In silico tools can predict the potential sites of metabolism on the molecule by identifying which atoms are most likely to be modified by drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. For this compound, the model might predict potential oxidation on the thiazole or pyridine rings, or dehalogenation of the chloro group.

Excretion: The route of excretion (e.g., renal or biliary) can be inferred from the physicochemical properties of the compound.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

Table 3: Illustrative In Silico ADMET Predictions for a Thiazole-Pyridine Compound

ADMET PropertyPredicted Value/ClassificationImplication for Drug Development
Human Intestinal Absorption HighGood potential for oral absorption. nih.gov
Blood-Brain Barrier Permeability LowLess likely to cause central nervous system side effects. nih.gov
CYP2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions with drugs metabolized by this enzyme.
hERG Inhibition Low riskReduced potential for cardiotoxicity.
Ames Mutagenicity Non-mutagenicLower concern for genotoxicity.
Plasma Protein Binding 85%Moderate binding, affecting the free concentration of the drug.

These in silico predictions provide a valuable initial assessment of the ADMET profile of this compound, allowing for early-stage risk assessment and guiding further experimental testing. It is crucial to remember that these are predictive models and their results must be confirmed through in vitro and in vivo experiments.

Drug Design and Optimization Strategies

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a crucial strategy in medicinal chemistry used to identify novel molecular backbones with similar or improved biological activity compared to a known active compound. nih.gov This technique aims to alter bioactivity, enhance pharmacokinetic properties, and improve chemical stability while maintaining the key binding interactions with the biological target. nih.govrsc.org It is a valuable approach for generating new intellectual property and exploring diverse chemical spaces. researchgate.net

A practical application of this concept involves the isosteric replacement of one heterocyclic ring system with another. For instance, in the development of acyl-ACP thioesterase inhibitors, researchers formally replaced a pyridine (B92270) moiety in a 1,8-naphthyridine (B1210474) scaffold with a five-membered thiazole (B1198619) unit. beilstein-journals.org This strategic hop led to the identification of thiazolo[4,5-b]pyridine (B1357651) 5 as a potent inhibitor, a finding that was later confirmed by an X-ray co-crystal structure. beilstein-journals.org This exemplifies how exchanging one heterocycle for another can lead to novel and potent chemical entities. The development of a 2H-thiazolo[4,5-d] beilstein-journals.orgnih.govnih.govtriazole (ThTz) system as a building block further highlights the potential for this strategy, where it can be used to replace existing heteroaromatic rings in bioactive compounds. nih.govrsc.org

Lead Optimization for Improved Potency and Selectivity

This process often relies on extensive structure-activity relationship (SAR) studies, which reveal the key chemical features required for potent biological activity. nih.gov For example, research on thiazole-based derivatives has shown that the nature and position of substituents on the thiazole and associated rings can dramatically influence their inhibitory effects. In the development of new antiproliferative agents, it was noted that replacing a coumarin (B35378) moiety with a benzofuran (B130515) ring resulted in a compound with reduced, though still significant, potency, demonstrating the structural sensitivity of the biological activity. nih.gov

Similarly, studies on pyrazolo-thiazole substituted pyridines revealed that altering substituents could significantly impact cytotoxic potency. Replacing a cyano group with a carboxylate moiety, for instance, led to a decrease in anticancer activity, providing valuable insights for future design modifications. mdpi.com These iterative modifications guide the synthesis of compounds with superior therapeutic potential.

Table 1: Impact of Structural Modifications on Biological Activity

Base ScaffoldModificationImpact on ActivityReference
Thiazole DerivativeReplacement of coumarin moiety with benzofuranReduced antiproliferative potency (IC50 from 182 nM to 197 nM) nih.gov
Pyrrolopyridine DerivativeReplacement of a cyano group with a carboxylate moietyDecreased cytotoxic potency (IC50 range increased from 31.05–35.12 µM to 45.62–48.29 µM) mdpi.com

Rational Design Based on Target Structures

Rational drug design leverages detailed knowledge of a biological target's three-dimensional structure to create specific and potent inhibitors. This structure-based approach allows chemists to design molecules that fit precisely into the target's binding site, leading to high affinity and selectivity. nih.gov

A clear example of this is the design of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives as novel tyrosinase inhibitors. nih.gov Kinetic analysis of the most potent compounds from this series, MHY884 and MHY966, revealed them to be competitive inhibitors, suggesting they directly compete with the natural substrate for the enzyme's active site. nih.gov This indicates a successful rational design strategy targeting the tyrosinase enzyme.

The thiazole-pyridine scaffold is a versatile template for targeting a wide range of enzymes implicated in various diseases. Thiazole-containing compounds have been successfully developed as inhibitors for numerous targets, including:

Protein and Lipid Kinases : Such as c-Met kinase, CDK1, and the B-Raf enzyme, which are crucial in cancer progression. nih.gov

Acyl-ACP Thioesterase : Targeted by thiazolo[4,5-b]pyridines for herbicidal applications. beilstein-journals.org

PARP1 : An enzyme involved in DNA repair, inhibited by certain pyridine-thiazole hybrids, suggesting a mechanism for their anticancer effects. nih.gov

Table 2: Thiazole-Pyridine Related Scaffolds and Their Biological Targets

ScaffoldBiological TargetTherapeutic Area/ApplicationReference
Pyridine-Thiazole HybridsPARP1, DNA IntegrityOncology nih.govnih.gov
Thiazolo[4,5-b]pyridineAcyl-ACP ThioesteraseHerbicidal beilstein-journals.org
5-Chloro-2-(phenyl)benzo[d]thiazoleTyrosinaseAntimelanogenesis nih.gov
Thiazole-based drugsB-Raf, BCR-ABL KinaseOncology nih.gov

Development of Novel Analogues with Enhanced Biological Profiles

A primary strategy in drug discovery involves the synthesis of novel analogues of a core scaffold to explore chemical diversity and identify compounds with improved biological properties. asianpubs.org The pyridine-thiazole framework serves as a fertile ground for such explorations.

Researchers have synthesized novel pyridine-thiazole hybrid molecules and evaluated their cytotoxic effects against various tumor cell lines. nih.gov One particularly potent analogue, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3) , demonstrated high antiproliferative activity, with an IC50 value of 0.57 µM in HL-60 leukemia cells, while showing significantly lower toxicity in normal human cell lines (IC50 >50 µM). nih.gov This selectivity for cancer cells makes it a promising candidate for further development.

Another research effort focused on creating novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives. mdpi.com The bioassay of these compounds revealed that a derivative featuring a 4-chloro-2-methylphenyl amido substitution and a 2-chlorophenyl group on the thiazole ring exhibited the highest anticancer activity among the tested series. mdpi.com These findings underscore the value of synthesizing and screening libraries of analogues to identify candidates with enhanced biological profiles.

Table 3: Biological Activity of Novel Pyridine-Thiazole Analogues

CompoundStructure DescriptionBiological Activity (IC50)Target Cell LineReference
Compound 33-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone0.57 µMHL-60 (Leukemia) nih.gov
Compound 44-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl esterHigh Antiproliferative ActivityVarious Tumor Cells nih.gov
Thiazole-5-carboxamide derivative4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl groupHighest activity (48% inhibition) in its seriesA-549, Bel7402, HCT-8 mdpi.com

Strategies for Overcoming Resistance Mechanisms

Drug resistance is a major obstacle in the long-term efficacy of many therapeutic agents, particularly in oncology. nih.gov A key strategy to circumvent resistance is to develop compounds that act via novel mechanisms of action or can overcome known resistance pathways.

While specific studies on resistance to 5-Chloro-2-(thiazol-5-yl)pyridine itself are not widely documented, the development of derivatives with unique mechanisms is a proactive approach. For example, the discovery that certain pyridine-thiazole hybrids may exert their cytotoxic effects by inducing genetic instability in tumor cells points to a potential strategy. nih.gov Such a mechanism could be effective against cancer cells that have developed resistance to drugs targeting other pathways. A cross-resistance study of certain antiviral compounds confirmed the viral capping machinery (nsP1) as the target, which is essential for developing inhibitors that can overcome resistance mutations in other viral proteins. nih.gov Developing compounds with novel modes of action remains a cornerstone of efforts to combat drug resistance.

Potential Therapeutic Applications Pre Clinical Focus

Oncology

Leukemia

No preclinical studies on the activity of 5-Chloro-2-(thiazol-5-yl)pyridine in leukemia models were found.

Melanoma

No preclinical studies on the activity of this compound in melanoma models were found.

Neuroblastoma

No preclinical studies on the activity of this compound in neuroblastoma models were found.

Hepatoma

No preclinical studies on the activity of this compound in hepatoma models were found.

Colon Cancer

No preclinical studies on the activity of this compound in colon cancer models were found.

Lung Cancer

No preclinical studies on the activity of this compound in lung cancer models were found.

Breast Cancer

The investigation of pyridine (B92270) and thiazole (B1198619) hybrids has revealed potential cytotoxic activities against various cancer cell lines, including those of breast cancer. While direct pre-clinical studies on this compound for breast cancer are not extensively documented, research on structurally related compounds provides insights into its potential.

Novel thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. researchgate.net For instance, certain 1,3-thiazole derivatives have demonstrated considerable antiproliferative activity against these cell lines, with some compounds showing greater potency than the standard drug staurosporine. researchgate.net One particular compound, 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine, exhibited an IC50 of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells. researchgate.net These findings suggest that the thiazole core, particularly when substituted with a chloro-phenyl group, is a promising scaffold for developing anti-breast cancer agents. researchgate.net

Furthermore, studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives have also shown activity against breast cancer cell lines like the T-47D line. mdpi.com The structural similarity of these compounds to this compound underscores the potential of this chemical class in breast cancer research. The mechanism of action for some of these related compounds has been linked to the inhibition of key enzymes involved in cancer progression, such as VEGFR-2. mdpi.com

Table 1: Cytotoxic Activity of a Related Thiazole Derivative against Breast Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine MCF-7 5.73 researchgate.net
2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine MDA-MB-231 12.15 researchgate.net
Staurosporine (Standard) MCF-7 6.77 researchgate.net

Chronic Lymphocytic Leukemia (CLL)

Research into novel pyridine-thiazole hybrid molecules has demonstrated their ability to inhibit the growth of various cancer cell lines, including leukemic cells. nih.gov For example, a pyrazoline-pyridine-thiazole hybrid molecule has shown sensitivity against CCRF-CEM, HL-60(TB), K-562, and SR leukemia cell lines. nih.gov A study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines identified a potent CDK9 inhibitor that triggers apoptosis in primary CLL cells. acs.org This highlights the potential of thiazole-containing compounds to induce cell death in leukemic cells. The mechanism of action for some of these compounds is thought to involve the induction of genetic instability in tumor cells. nih.gov

Although these findings are for related but structurally distinct molecules, they provide a rationale for the potential investigation of this compound as a therapeutic agent in CLL.

Infectious Diseases

The pyridine and thiazole moieties are integral components of numerous compounds with established antimicrobial properties. This has prompted research into the potential of hybrid molecules, such as this compound, as novel anti-infective agents.

Antimicrobial Activity (Antibacterial, Antifungal)

Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities. nih.gov Studies on various thiazole-containing compounds have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov

In terms of antibacterial activity , derivatives of 2-(5-Chloro- nih.govnih.govnih.govthiadiazol-3-yl)-pyridine have shown significant effects. smolecule.com For instance, a series of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives demonstrated good activity against Gram-positive bacteria, with one compound exhibiting high activity against Staphylococcus aureus and Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL. researchgate.net

Regarding antifungal activity , derivatives of 2-(5-Chloro- nih.govnih.govnih.govthiadiazol-3-yl)-pyridine have displayed notable antifungal properties, with some showing activity comparable to fluconazole. smolecule.com Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong antifungal effects against Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Related Thiazole Derivatives

Compound Class Organism MIC (µg/mL) Reference
N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivative Staphylococcus aureus 0.06 researchgate.net
N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivative Staphylococcus epidermidis 0.06 researchgate.net

Antiparasitic Activity

While specific studies on the antiparasitic activity of this compound are not available, the thiazole scaffold is a component of some antiparasitic drugs. For example, Nitazoxanide, a thiazolide, is an FDA-approved treatment for infections caused by Giardia intestinalis and Cryptosporidium parvum. liverpool.ac.uk This provides a basis for exploring the potential of other thiazole-containing compounds, including this compound, in this therapeutic area.

Antiviral Activity (if identified)

The antiviral potential of heterocyclic compounds, including those containing pyridine and thiazole rings, is an active area of research. nih.gov While direct antiviral data for this compound has not been identified, related compounds have shown promise. For instance, some benzothiazolyl-pyridine hybrids have been evaluated as antiviral agents against H5N1 and SARS-CoV-2 viruses. nih.gov Additionally, certain 1,3,4-thiadiazole (B1197879) sulfonamide derivatives have demonstrated activity against the tobacco mosaic virus (TMV). researchgate.net The broad-spectrum antiviral activity of thiazolides like Nitazoxanide against viruses such as hepatitis B, hepatitis C, and influenza A further supports the investigation of thiazole derivatives for antiviral applications. liverpool.ac.uk

Anti-inflammatory Conditions

The structural features of this compound suggest its potential as an anti-inflammatory agent. Both pyridine and thiazole moieties are found in compounds with known anti-inflammatory properties. mdpi.com

Pre-clinical studies on related compounds have provided evidence for their anti-inflammatory effects. For example, a series of pyridine- and thiazole-based hydrazides were synthesized and evaluated for their in vitro anti-inflammatory activity using the bovine serum albumin denaturation method. smolecule.com Several of these compounds exhibited significant inhibition of protein denaturation, with IC50 values ranging from 46.29 to 100.60 µg/mL. smolecule.com In another study, some 7-trans-(2-pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidine-5-ones demonstrated interesting anti-inflammatory activity. nih.gov A newly synthesized thiophene (B33073) derivative, which shares some structural similarities with thiazoles, also showed inhibition of inflammation in both acute and chronic rat models.

Table 3: In Vitro Anti-inflammatory Activity of Related Pyridine- and Thiazole-Based Hydrazides

Compound Series Assay IC50 Range (µg/mL) Reference

Agrochemistry (e.g., pesticidal potential)

Similarly, the public domain lacks specific research on the agrochemical applications of this compound. The pyridine and thiazole heterocycles are well-represented in the field of agrochemicals. For example, certain phenoxypyridine derivatives have been developed and tested for herbicidal activity. researchgate.net Furthermore, various thiazole derivatives have been investigated for their potential as fungicides. nih.govnih.govidosi.org The discovery of novel herbicides and fungicides often involves the exploration of diverse heterocyclic scaffolds, including those containing pyridine and thiazole rings. nih.govnih.gov However, no studies have been identified that specifically report the synthesis and evaluation of this compound for pesticidal (including insecticidal, herbicidal, or fungicidal) activity. The potential for this specific compound to act as an agrochemical agent has not been explored in the available academic or patent literature.

Future Perspectives and Research Directions

Exploration of Novel Biological Targets

The thiazole (B1198619) and pyridine (B92270) rings are common heterocyclic structures found in many biologically active molecules. smolecule.com This has spurred research into derivatives of 5-Chloro-2-(thiazol-5-yl)pyridine for various therapeutic applications. While initial studies have shown promise in areas like cancer and fungal infections, the full spectrum of its biological activity remains to be explored. smolecule.com Future research will likely focus on identifying and validating novel biological targets for this class of compounds. This involves screening against a wider range of enzymes, receptors, and signaling pathways implicated in various diseases. For instance, the structural motif of this compound could be adapted to target kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases. nih.gov The development of potent and selective inhibitors for specific kinases represents a significant avenue for future drug discovery efforts.

Development of Multi-Targeting Agents

The complexity of many diseases, such as cancer, often involves multiple biological pathways. nih.gov This has led to a growing interest in the development of multi-targeting agents that can simultaneously modulate several key proteins. The this compound scaffold provides a versatile platform for designing such agents. By strategically modifying the core structure, researchers can create derivatives that interact with multiple targets, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. For example, derivatives could be designed to inhibit both tumor growth and angiogenesis, the process by which tumors develop their own blood supply. nih.gov This dual-action approach could offer a more comprehensive treatment strategy for various cancers.

Advanced Synthetic Methodologies

To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic methods is crucial. Future research in this area will likely focus on creating novel synthetic routes that allow for the easy and cost-effective production of a diverse library of derivatives. This includes the exploration of one-pot synthesis, microwave-assisted reactions, and other green chemistry approaches to streamline the manufacturing process. mdpi.com Furthermore, the development of methods for late-stage functionalization would enable the rapid modification of the core structure, facilitating the optimization of biological activity.

Integration of Artificial Intelligence in Compound Discovery

Artificial intelligence (AI) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com In the context of this compound, AI can be employed in several ways. Machine learning models can be trained on existing data to predict the biological activity and physicochemical properties of new derivatives, helping to prioritize the most promising compounds for synthesis and testing. nih.gov AI can also be used for de novo drug design, generating novel molecular structures based on the this compound scaffold with desired properties. nih.gov This integration of AI has the potential to significantly reduce the time and cost associated with drug discovery. nih.gov

Design of Probes for Mechanistic Elucidation

Understanding the precise mechanism of action of a drug candidate is essential for its development and clinical translation. Chemical probes, which are specifically designed molecules that can be used to study biological processes, play a crucial role in this endeavor. Future research could focus on the design and synthesis of probes based on the this compound structure. These probes could be used to identify the specific cellular targets of the compound, visualize its distribution within cells, and elucidate the downstream effects of its binding. This knowledge is invaluable for optimizing the compound's therapeutic properties and minimizing potential side effects.

Addressing Challenges in Pre-clinical Translation

While a compound may show promise in early laboratory studies, its successful translation into a clinical candidate faces numerous hurdles. For derivatives of this compound, these challenges may include issues related to solubility, metabolic stability, and oral bioavailability. Future research will need to address these preclinical challenges through medicinal chemistry efforts aimed at optimizing the pharmacokinetic properties of the compounds. This may involve the introduction of specific functional groups to enhance solubility or the use of formulation strategies to improve absorption. Overcoming these obstacles will be critical for advancing the most promising derivatives into clinical trials.

Q & A

Q. What are the key synthetic routes for 5-Chloro-2-(thiazol-5-yl)pyridine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves coupling reactions between pyridine and thiazole precursors. For example:

  • Amidation/Sulfonylation : Use coupling agents like HATU with DIPEA in DMF under inert conditions, achieving yields up to 68% .
  • Azo Coupling : Nitrosobenzene and pyridine derivatives react at 80°C with prolonged stirring, yielding 36% after recrystallization .

Q. Optimization Tips :

  • Control temperature and reaction time to avoid side products.
  • Use pyridine as both a solvent and base for sulfonylation to enhance efficiency .

Q. How is the structural integrity of this compound confirmed?

  • X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 15.47° for related azo-pyridine compounds) .
  • Spectroscopy : NMR and IR validate functional groups, while mass spectrometry confirms molecular weight (e.g., 197.65 g/mol for analogous thiadiazole derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorine substituent in nucleophilic substitution reactions?

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic attack due to:

  • Electronic Effects : Electron-withdrawing pyridine ring enhances electrophilicity.
  • Steric Accessibility : Minimal steric hindrance facilitates substitution.

Example : In thiazole derivatives, chlorine substitution with amines or thiols proceeds efficiently under basic conditions (e.g., pyridine as solvent) .

Q. How do structural modifications (e.g., trifluoromethyl or imidazole groups) alter biological activity?

Comparative studies of similar compounds reveal:

Modification Impact on Activity Source
Trifluoromethyl (-CF₃)Enhances metabolic stability and lipophilicity
ImidazoleImproves binding to enzymatic active sites

These modifications are critical for optimizing pharmacokinetic profiles in drug discovery .

Q. How can contradictions in reported spectroscopic data be resolved?

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Best practices include:

  • Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and high-purity reagents.
  • Cross-Validation : Compare data with PubChem or ECHA entries (e.g., InChI Key: SHEOICYRRJYGQW-UHFFFAOYSA-N for structural confirmation) .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

  • Protective Equipment : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

Q. Which analytical techniques are most effective for quantifying trace impurities?

  • HPLC-MS : Detects impurities at ppm levels using C18 columns and acetonitrile/water gradients.
  • TLC : Rapid screening with silica gel plates and UV visualization .

Comparative and Functional Studies

Q. How does this compound compare to its non-chlorinated analogs in catalytic applications?

  • Catalytic Activity : Chlorine enhances electron-deficient character, improving coordination with transition metals (e.g., Ru complexes in oxidation reactions) .
  • Stability : Chlorinated derivatives exhibit longer half-lives in aqueous media .

Q. What in vitro models are suitable for evaluating its pharmacological potential?

  • Enzyme Assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based protocols.
  • Cell-Based Studies : Use HEK293 or HepG2 cells to assess cytotoxicity and IC₅₀ values .

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